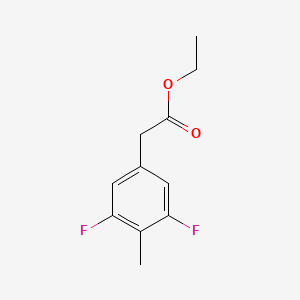

Ethyl 3,5-difluoro-4-methylphenylacetate

CAS No.: 1806415-74-6

Cat. No.: VC2771995

Molecular Formula: C11H12F2O2

Molecular Weight: 214.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1806415-74-6 |

|---|---|

| Molecular Formula | C11H12F2O2 |

| Molecular Weight | 214.21 g/mol |

| IUPAC Name | ethyl 2-(3,5-difluoro-4-methylphenyl)acetate |

| Standard InChI | InChI=1S/C11H12F2O2/c1-3-15-11(14)6-8-4-9(12)7(2)10(13)5-8/h4-5H,3,6H2,1-2H3 |

| Standard InChI Key | MZEFHSZRMNPDIH-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CC1=CC(=C(C(=C1)F)C)F |

| Canonical SMILES | CCOC(=O)CC1=CC(=C(C(=C1)F)C)F |

Introduction

Synthesis

The synthesis of Ethyl 3,5-difluoro-4-methylphenylacetate likely involves a multi-step process starting from 3,5-difluoro-4-methylbenzoic acid. A common method would involve converting the carboxylic acid into its corresponding acid chloride, followed by esterification with ethanol.

-

Step 1: Conversion of 3,5-difluoro-4-methylbenzoic acid to its acid chloride using thionyl chloride or phosphorus pentachloride.

-

Step 2: Esterification of the acid chloride with ethanol in the presence of a base like pyridine or triethylamine.

Potential Applications

While specific applications for Ethyl 3,5-difluoro-4-methylphenylacetate are not well-documented, compounds with similar structures are often used in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis. The presence of fluorine atoms can enhance biological activity and stability in pharmaceutical applications.

Research Findings and Future Directions

Given the lack of direct research findings on Ethyl 3,5-difluoro-4-methylphenylacetate, future studies could focus on its synthesis optimization, biological activity screening, and potential applications in drug development or as a building block for more complex molecules.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume